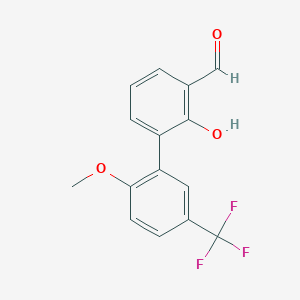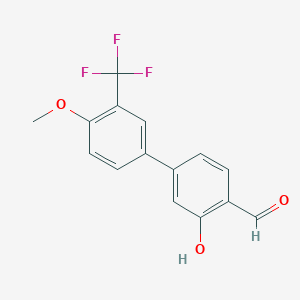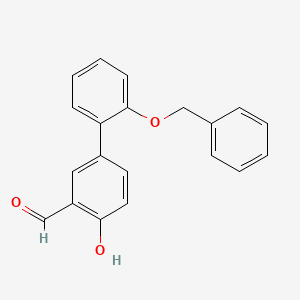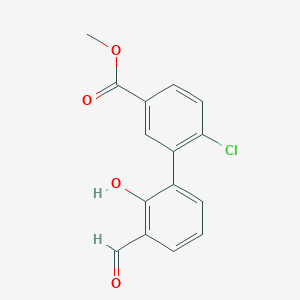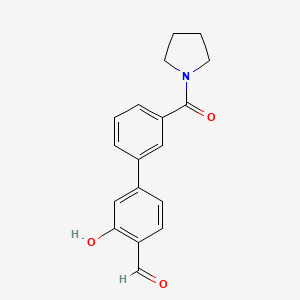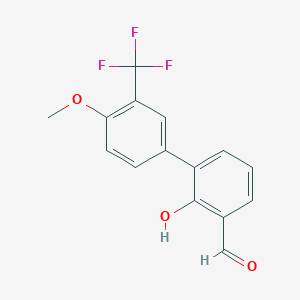
2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
Übersicht
Beschreibung
2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2F6M3TFPP) is a phenol derivative with a wide range of applications in the fields of synthetic organic chemistry, pharmaceuticals, biochemistry and agrochemicals. It is used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals and other organic compounds. The synthesis of 2F6M3TFPP involves the reaction of 4-methoxy-3-trifluoromethylphenol with formaldehyde in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including drugs, agrochemicals and other organic compounds. It has also been used as a reagent in the synthesis of several pharmaceuticals, including antifungal agents, antibiotics, antineoplastic agents, and anti-inflammatory agents. It has also been used in the synthesis of agrochemicals, such as insecticides and herbicides.
Wirkmechanismus
2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is a phenol derivative with a wide range of applications in the fields of synthetic organic chemistry, pharmaceuticals, biochemistry and agrochemicals. The mechanism of action of 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is believed that the phenol moiety of 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is the main active site in the molecule. The phenol moiety is believed to interact with various biological targets and to affect the activity of enzymes and receptors, leading to the desired biological effects.
Biochemical and Physiological Effects
2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to have anti-inflammatory, antioxidant and antifungal activity. In addition, 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been found to have antiviral activity and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive starting material and is readily available from chemical suppliers. It is also relatively easy to synthesize and the reaction can be carried out in either aqueous or organic solvent. However, there are some limitations to the use of 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments. It is a relatively unstable compound and is easily degraded by light and heat. In addition, the reaction can be slow and the yields can be low.
Zukünftige Richtungen
The potential applications of 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% are numerous and are still being explored. Some potential future directions include the development of new and improved synthesis methods for 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% and its derivatives, the development of new and improved methods for the purification of 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%, the development of new and improved methods for the analysis of 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%, and the exploration of new and improved uses for 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in the fields of synthetic organic chemistry, pharmaceuticals, biochemistry and agrochemicals. In addition, the potential for 2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% to be used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals and other organic compounds, should be further explored.
Synthesemethoden
2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized by the reaction of 4-methoxy-3-trifluoromethylphenol with formaldehyde in the presence of an acid catalyst. The reaction can be carried out in either aqueous or organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures. The reaction is generally complete within several hours. The yield of the reaction is typically in the range of 70-90%.
Eigenschaften
IUPAC Name |
2-hydroxy-3-[4-methoxy-3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-6-5-9(7-12(13)15(16,17)18)11-4-2-3-10(8-19)14(11)20/h2-8,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBZOMILBPDXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685374 | |
| Record name | 2-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261903-08-5 | |
| Record name | 2-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



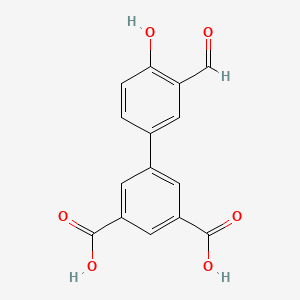


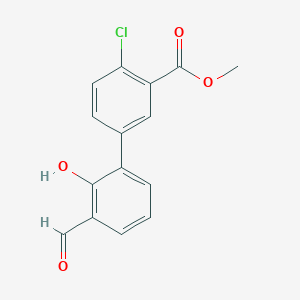


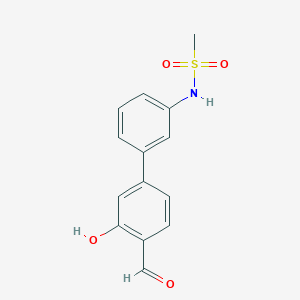
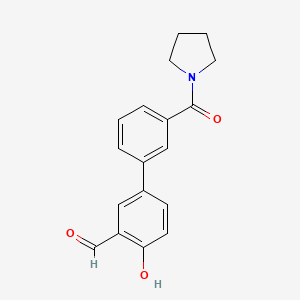
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
